molecular formula C22H21NO5S2 B491738 Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 518053-20-8

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491738
CAS No.: 518053-20-8
M. Wt: 443.5g/mol
InChI Key: OKBBOLKAUZKJFF-UHFFFAOYSA-N
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Description

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonamide group, and a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting with the preparation of the naphthofuran core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The thiophene ring is then introduced via a sulfonation reaction, followed by the attachment of the ethyl and propyl groups through esterification and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The presence of the thiophene ring makes this compound a candidate for use in organic semiconductors and other electronic materials.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.

Mechanism of Action

The mechanism of action of ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene and naphthofuran rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate can be compared with other compounds that contain similar functional groups:

    Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.

    Sulfonamide Derivatives: Sulfonamide drugs such as sulfamethoxazole are widely used as antibiotics.

    Naphthofuran Derivatives: Compounds containing the naphthofuran core are less common but can exhibit interesting biological activities.

The uniqueness of this compound lies in its combination of these functional groups, which can confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-3-8-18-20(22(24)27-4-2)16-13-17(23-30(25,26)19-11-7-12-29-19)14-9-5-6-10-15(14)21(16)28-18/h5-7,9-13,23H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBBOLKAUZKJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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